

mTERT (572-580) Peptide: A Technical Guide to its Discovery and Characterization

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Compound of Interest

Compound Name: mTERT (572-580)

Cat. No.: B1574967

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Introduction

The mouse telomerase reverse transcriptase (mTERT) is an attractive target for cancer immunotherapy due to its high expression in the majority of tumors and limited expression in most normal somatic tissues. The identification of specific epitopes from mTERT that can elicit a potent anti-tumor T-cell response is a critical step in the development of T-cell-based cancer therapies. This technical guide provides an in-depth overview of the discovery and characterization of the **mTERT (572-580)** peptide, a promising candidate for such therapies. The peptide, with the amino acid sequence Gly-Val-Asn-Trp-Gly-Thr-Asp-Leu (GVNWGTDL), has been identified as a CD8⁺ T-cell epitope presented by the murine MHC class I molecule H-2K^b.

This document details the experimental methodologies employed in its discovery and characterization, presents key quantitative data in a structured format, and provides visual representations of the experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of peptide-based cancer vaccines.

Discovery and Characterization of mTERT (572-580)

The discovery of the **mTERT (572-580)** peptide was the result of a systematic screening process aimed at identifying potential T-cell epitopes from the mTERT protein. Researchers utilized a reverse immunology approach, which involves predicting potential MHC-binding

peptides from a protein's amino acid sequence and then synthesizing these peptides to test their ability to bind to MHC molecules and activate T-cells.

The **mTERT (572-580)** peptide was identified as a strong candidate due to its high predicted binding affinity for the H-2K^b molecule. Subsequent experimental validation confirmed its ability to bind to H-2K^b and to be recognized by CD8⁺ T-cells. In vitro studies demonstrated that this peptide could stimulate splenocytes from peptide-immunized mice to produce interferon-gamma (IFN- γ), a key cytokine in the anti-tumor immune response. Furthermore, in vivo experiments showed that vaccination with the **mTERT (572-580)** peptide could induce a protective anti-tumor immune response against mTERT-expressing tumor cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of the **mTERT (572-580)** peptide.

Table 1: MHC Class I Binding Affinity

Peptide Sequence	MHC Molecule	Assay Type	Relative Binding Affinity (RBA)	Reference
GVNWGTDL (mTERT 572-580)	H-2K ^b	MHC-I Stabilization Assay	0.13	Nagaoka et al., 2004
SIINFEKL (Control)	H-2K ^b	MHC-I Stabilization Assay	1.00	Nagaoka et al., 2004

Table 2: In Vitro T-Cell Response

Peptide Stimulant	Target Cells	Effector Cells	Assay Type	Result	Reference
mTERT (572-580)	Splenocytes	Splenocytes from immunized mice	ELISpot	Significant IFN- γ production	Nagaoka et al., 2004
Control Peptide	Splenocytes	Splenocytes from immunized mice	ELISpot	No significant IFN- γ production	Nagaoka et al., 2004

Experimental Protocols

MHC Class I-Peptide Binding Assay (T2-K^b Cell Line)

This protocol describes the use of the T2-K^b cell line to determine the binding affinity of peptides to the H-2K^b MHC class I molecule. T2-K^b cells are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of MHC class I molecules unless stabilized by an exogenous peptide.

Materials:

- T2-K^b cells
- RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- Test peptides (e.g., mTERT 572-580) and control peptides
- FITC-conjugated anti-H-2K^b monoclonal antibody
- FACS buffer (PBS with 1% BSA and 0.02% sodium azide)
- 96-well U-bottom plates
- Flow cytometer

Procedure:

- Culture T2-K^b cells in complete RPMI 1640 medium.
- Wash cells twice with serum-free RPMI 1640 medium.
- Resuspend cells at a concentration of 1×10^6 cells/mL in serum-free RPMI 1640.
- Add 100 μ L of the cell suspension to each well of a 96-well U-bottom plate.
- Add 100 μ L of varying concentrations of the test peptide to the wells. Include a positive control peptide with known high affinity and a negative control with no peptide.
- Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.
- Wash the cells twice with cold FACS buffer.
- Resuspend the cells in 100 μ L of FACS buffer containing a saturating concentration of FITC-conjugated anti-H-2K^b antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells three times with cold FACS buffer.
- Resuspend the cells in 200 μ L of FACS buffer.
- Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the FITC signal.
- The binding affinity is calculated as the concentration of peptide that yields 50% of the maximal MFI.

In Vitro T-Cell Stimulation and ELISpot Assay

This protocol details the procedure for measuring the frequency of antigen-specific, IFN- γ -producing T-cells in response to peptide stimulation using an ELISpot assay.

Materials:

- Spleens from immunized and control mice

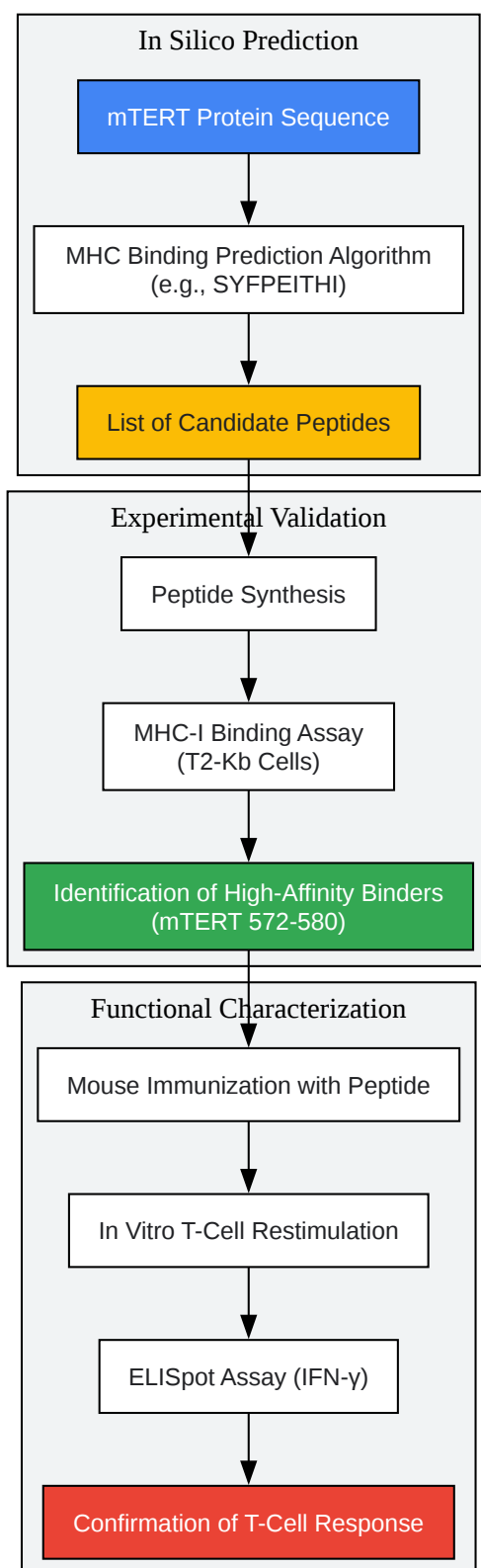
- Complete RPMI 1640 medium
- **mTERT (572-580)** peptide and control peptides
- Mouse IFN- γ ELISpot plates
- Anti-mouse IFN- γ capture antibody
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-alkaline phosphatase (ALP)
- BCIP/NBT substrate
- ELISpot plate reader

Procedure:

- Prepare a single-cell suspension of splenocytes from the spleens of immunized and control mice.
- Coat the ELISpot plate with anti-mouse IFN- γ capture antibody overnight at 4°C.
- Wash the plate four times with sterile PBS.
- Block the plate with complete RPMI 1640 medium for 2 hours at 37°C.
- Add 2×10^5 splenocytes to each well.
- Add the **mTERT (572-580)** peptide or control peptide to the wells at a final concentration of 10 $\mu\text{g/mL}$. Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).
- Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
- Add the biotinylated anti-mouse IFN- γ detection antibody and incubate for 2 hours at room temperature.

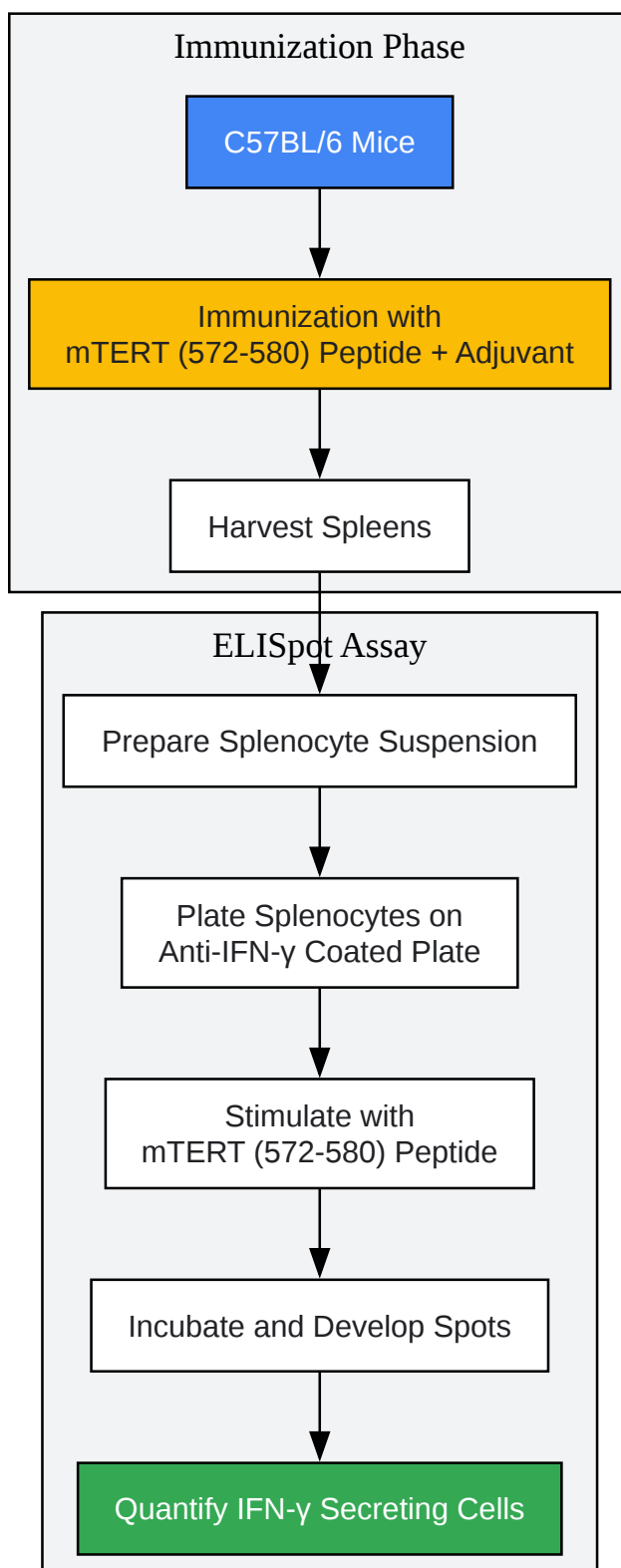
- Wash the plate six times with PBST.
- Add streptavidin-ALP and incubate for 1 hour at room temperature.
- Wash the plate six times with PBST.
- Add the BCIP/NBT substrate and incubate in the dark until spots develop (15-30 minutes).
- Stop the reaction by washing with distilled water.
- Allow the plate to dry completely.
- Count the number of spots in each well using an ELISpot plate reader.

Visualizations



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Caption: Workflow for the discovery and validation of the **mTERT (572-580)** peptide.



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Caption: Experimental workflow for assessing the in vitro T-cell response to **mTERT (572-580)**.

- To cite this document: BenchChem. [mTERT (572-580) Peptide: A Technical Guide to its Discovery and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574967#mtert-572-580-peptide-discovery-and-characterization]

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